

# F10 Demonstrates a Wider Therapeutic Window Compared to Doxorubicin in Preclinical Models

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Compound of Interest		
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WINSTON-SALEM, NC – Preclinical data indicates that the novel polymeric fluoropyrimidine, F10, possesses a significantly wider therapeutic index compared to the conventional chemotherapeutic agent, doxorubicin. This suggests F10 may offer a more favorable safety profile while maintaining potent anti-cancer activity.

In a comparative analysis of preclinical studies, F10 exhibited high efficacy in tumor-bearing mice at doses that were well-tolerated with minimal systemic toxicity. In contrast, doxorubicin's effective dose is closer to its maximum tolerated dose, indicating a narrower therapeutic window and a higher risk of adverse effects.

## **Quantitative Analysis of Therapeutic Indices**

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. While direct comparative studies are limited, analysis of independent preclinical data allows for an estimation of the therapeutic indices for both F10 and doxorubicin.



Drug	Maximum Tolerated Dose (MTD) / LD50	Effective Dose (ED)	Estimated Therapeutic Index (TI)	Animal Model	Cancer Model
F10	> 40 mg/kg (well- tolerated dose)	40 mg/kg	> 1	NCR nu/nu mice	PC3 Prostate Cancer Xenograft[1]
Doxorubicin	7.5 mg/kg (single-dose MTD)	6 mg/kg	1.25	BALB/c mice	C-26 Colon Carcinoma[2] [3]

Note: The therapeutic index for F10 is presented as greater than 1, as the maximum tolerated dose was not reached in the cited study at the effective dose of 40 mg/kg. The data for doxorubicin is compiled from studies establishing the MTD and an effective dose in comparable mouse models.

### **Experimental Methodologies**

The data presented is based on independent preclinical studies in mouse models. The following provides an overview of the experimental protocols employed.

#### F10 Efficacy and Toxicity Study in PC3 Xenografts

- Animal Model: NCR nu/nu mice.
- Tumor Implantation: PC3 human prostate cancer cells were implanted subcutaneously.
- Drug Administration: F10 was administered at a dose of 40 mg/kg via jugular vein catheterization three times per week for five weeks.[1]
- Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor growth and survival rates of the treated mice compared to a control group receiving saline.[1]
- Toxicity Assessment: Toxicity was evaluated by monitoring body weight changes and observing for any signs of drug-related adverse effects.



## Doxorubicin Maximum Tolerated Dose (MTD) and Efficacy Studies

- Animal Models: BALB/c mice were used for MTD determination, and BALB/c mice bearing
  C-26 colon carcinomas were used for efficacy studies.
- MTD Determination: A single-dose MTD for doxorubicin was established in BALB/c mice, with weight loss and clinical score as endpoints.
- Drug Administration for Efficacy: In the C-26 colon carcinoma model, a single intravenous injection of doxorubicin at its MTD (6 mg/kg) was administered 8 days after tumor implantation.
- Efficacy Evaluation: The antitumor effect was evaluated by measuring tumor regression and survival over a 60-day period.
- Toxicity Assessment: The MTD was defined as the highest dose that did not cause significant weight loss or other clinical signs of toxicity.

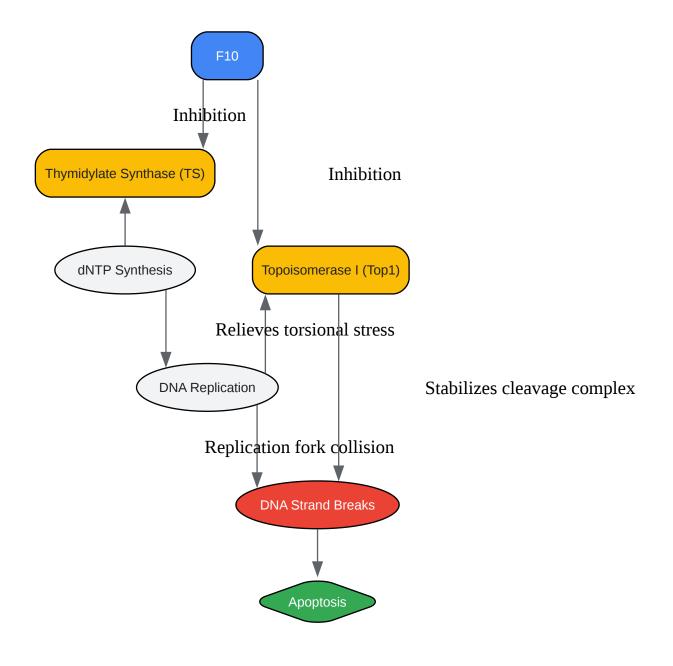
#### **Signaling Pathways and Mechanisms of Action**

The distinct mechanisms of action of F10 and doxorubicin contribute to their differing therapeutic profiles.

#### **F10 Signaling Pathway**

F10 is a novel polymeric fluoropyrimidine that acts as a dual inhibitor of thymidylate synthase (TS) and topoisomerase I (Top1). This dual targeting leads to potent and selective cytotoxicity in rapidly proliferating cancer cells.





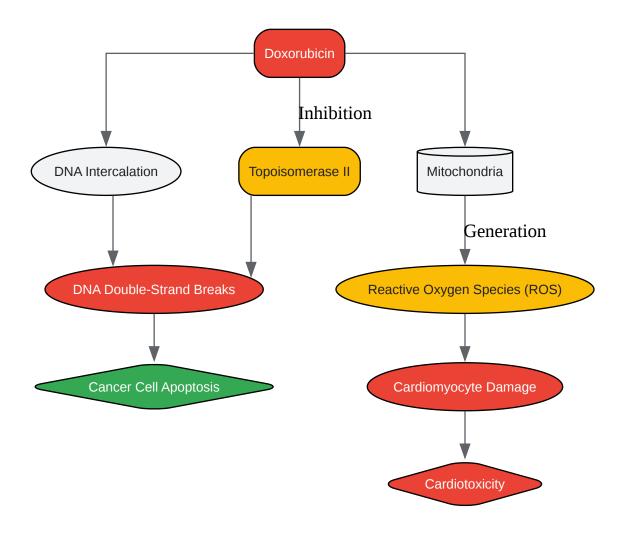
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F10's dual inhibition of TS and Top1 leads to DNA damage and apoptosis.

### **Doxorubicin Signaling Pathway**

Doxorubicin's anticancer activity stems from its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA double-strand breaks. However, its clinical use is limited by cardiotoxicity, which is mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.





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Doxorubicin induces cancer cell death but also causes cardiotoxicity via ROS production.

#### Conclusion

The available preclinical data strongly suggests that F10 has a wider therapeutic index than doxorubicin. Its high potency against cancer cells, coupled with minimal systemic toxicity at effective doses, positions F10 as a promising candidate for further clinical development. The dual-targeting mechanism of F10 appears to provide a more cancer-specific mode of action, potentially reducing the off-target effects that limit the utility of conventional chemotherapies like doxorubicin. Further head-to-head comparative studies are warranted to confirm these findings and to fully elucidate the clinical potential of F10.



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